molecular formula C11H16N2O5 B8126770 Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B8126770
M. Wt: 256.25 g/mol
InChI Key: APYGBHUKYOGPPF-UHFFFAOYSA-N
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Description

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a suitable precursor, such as an α-amino ketone or an α-amino ester.

    Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the imidazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

    Deprotection: Boc deprotection is commonly performed using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Produces the free amine derivative.

    Substitution: Results in various substituted imidazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to biologically active imidazole derivatives.

    Industrial Applications: Utilized in the development of agrochemicals and materials science for the synthesis of functionalized polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The presence of the Boc protecting group can influence the compound’s solubility and stability, enhancing its bioavailability and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-Boc-3-methyl-2-oxoindole-4-carboxylate
  • Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
  • Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-4-carboxylate

Uniqueness

Methyl 1-Boc-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. The presence of the Boc protecting group further enhances its stability and versatility in synthetic applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical and biological research contexts.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-methyl-2-oxoimidazole-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-11(2,3)18-10(16)13-6-7(8(14)17-5)12(4)9(13)15/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYGBHUKYOGPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N(C1=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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